Maprotiline-D3
説明
BenchChem offers high-quality Maprotiline-D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maprotiline-D3 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMDECMDJKHMQ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016411 | |
| Record name | Maprotiline-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-39-4 | |
| Record name | Maprotiline-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Maprotiline-D3 and its chemical structure?
An In-Depth Technical Guide to Maprotiline-D3: Principles and Applications in Quantitative Analysis
Foreword
In the landscape of therapeutic drug monitoring and pharmacokinetic research, precision and reliability are not merely goals; they are prerequisites for meaningful data. The tetracyclic antidepressant Maprotiline, with its complex metabolic pathways and narrow therapeutic window, presents a significant analytical challenge. Standardizing its quantification requires a tool that can navigate the variabilities inherent in complex biological matrices. This guide introduces Maprotiline-D3, the deuterated stable isotope-labeled internal standard for Maprotiline.
As a Senior Application Scientist, my objective is to move beyond simple protocols. This document is designed to provide a foundational understanding of why Maprotiline-D3 is the gold standard for the bioanalysis of its parent compound. We will explore the pharmacology of Maprotiline, delve into the principles of isotope dilution mass spectrometry, and present a detailed, field-tested workflow for its application. The methodologies described herein are designed to be self-validating systems, ensuring that the data you generate is not only accurate but robust and reproducible.
Chapter 1: The Analyte - A Profile of Maprotiline
Chemical Identity and Pharmacological Class
Maprotiline is a tetracyclic antidepressant (TeCA) used in the treatment of major depressive disorder, including depressive phases of bipolar disorder and depression associated with anxiety.[1][2] Structurally, it is distinguished by a dibenzobicyclo[2.2.2]octadiene ring system, which sets it apart from the more common tricyclic antidepressants (TCAs), though it shares a similar pharmacological profile with secondary amine TCAs like nortriptyline.[3]
| Property | Value | Source |
| IUPAC Name | N-Methyl-9,10-ethanoanthracene-9(10H)-propanamine | [3] |
| CAS Number | 10262-69-8 | [3] |
| Molecular Formula | C₂₀H₂₃N | [3] |
| Molar Mass | 277.411 g·mol⁻¹ | [3] |
Mechanism of Action
The primary antidepressant effect of Maprotiline stems from its potent and selective inhibition of norepinephrine (NE) reuptake at presynaptic nerve endings.[3][4][5] By blocking the norepinephrine transporter (NET), it increases the concentration of NE in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[3][6] This action is believed to be responsible for its effects on mood and anxiety.[6]
Unlike many other antidepressants, Maprotiline has only weak effects on the reuptake of serotonin and dopamine.[3][5][7] However, its pharmacological activity is multifaceted, with significant antagonism of several other key receptors.[3][8]
-
Histamine H₁ Receptor: Strong antagonism contributes to its sedative effects.
-
5-HT₂ and α₁-Adrenergic Receptors: Moderate antagonism.
-
Dopamine D₂ and Muscarinic Acetylcholine Receptors: Weak antagonism, resulting in minimal anticholinergic effects compared to many TCAs.[3][4]
Sources
- 1. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Maprotiline - Wikipedia [en.wikipedia.org]
- 4. Chemistry, pharmacology, pharmacokinetics, adverse effects, and efficacy of the antidepressant maprotiline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maprotiline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mims.com [mims.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. caymanchem.com [caymanchem.com]
Methodological & Application
Application Note: High-Sensitivity Quantification of Maprotiline in Human Plasma via LC-MS/MS Using Maprotiline-D3
Executive Summary
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Maprotiline in human plasma, utilizing Maprotiline-D3 as the stable isotope-labeled internal standard (SIL-IS).
While generic protocols often suggest protein precipitation (PPT), this method employs Liquid-Liquid Extraction (LLE) under alkaline conditions. This choice is driven by Maprotiline’s high lipophilicity (LogP ~5.1) and basicity (pKa ~10.5), ensuring superior matrix cleanliness and extending column life. The use of Maprotiline-D3 is critical to compensate for ionization suppression common in ESI+ mode when analyzing tricyclic/tetracyclic antidepressants.
Introduction & Mechanistic Rationale
The Analyte: Maprotiline
Maprotiline is a tetracyclic antidepressant (TeCA) exhibiting pharmacological properties similar to tricyclic antidepressants (TCAs).[1][2] Chemically, it is a secondary amine with a rigid dibenzobicyclo-octadiene ring system.
-
Challenge: As a strong base (pKa 10.5), Maprotiline exists almost entirely as a cation at physiological pH. It interacts strongly with residual silanols on HPLC columns, leading to severe peak tailing.
-
Solution: We utilize a Biphenyl stationary phase combined with a simplified LLE workflow. The Biphenyl phase provides unique
interactions with the aromatic rings of Maprotiline, offering better selectivity and peak shape than traditional C18 columns.
The Role of Maprotiline-D3
In regulated bioanalysis (FDA/EMA), a structural analog (e.g., Nortriptyline) is insufficient for correcting non-linear matrix effects. Maprotiline-D3 (Deuterated on the propyl side chain) co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray tip. This "lock-step" behavior ensures that any signal suppression affects both the analyte and IS equally, preserving the accuracy of the calculated concentration ratio.
Experimental Workflow Visualization
The following diagram outlines the critical path from sample preparation to data acquisition.
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for Maprotiline quantification.
Materials and Reagents
-
Analyte: Maprotiline Hydrochloride (>99% purity).
-
Internal Standard: Maprotiline-D3 Hydrochloride (Isotopic purity >99%).
-
Extraction Solvent: n-Hexane / Isoamyl Alcohol (98:2 v/v). Note: Isoamyl alcohol prevents adsorption of the drug to glass surfaces.
-
Buffer: 0.1 M Sodium Carbonate (
), pH adjusted to 11.0. -
Mobile Phases:
-
MP A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
MP B: Acetonitrile + 0.1% Formic Acid.
-
Detailed Protocol
Stock Solution Preparation
-
Maprotiline Stock (1 mg/mL): Dissolve 10 mg of Maprotiline HCl in 10 mL Methanol.
-
Maprotiline-D3 Stock (100 µg/mL): Dissolve 1 mg of Maprotiline-D3 in 10 mL Methanol.
-
Working IS Solution: Dilute D3 stock to 50 ng/mL in 50:50 Methanol:Water.
Sample Preparation (LLE)
Why LLE? At pH 11, Maprotiline becomes uncharged (Free Base). It partitions efficiently into non-polar solvents (Hexane), while plasma proteins, salts, and phospholipids (which cause ion suppression) remain in the aqueous phase.
-
Aliquot: Transfer 200 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Spike: Add 20 µL of Working IS Solution (Maprotiline-D3). Vortex gently.
-
Alkalinization: Add 200 µL of 0.1 M Sodium Carbonate buffer (pH 11). Vortex for 10 seconds.
-
Critical Step: This shifts the equilibrium to the uncharged species.
-
-
Extraction: Add 1 mL of Extraction Solvent (Hexane:Isoamyl Alcohol 98:2).
-
Agitation: Shake on a mechanical shaker for 10 minutes (or vortex vigorously for 2 mins).
-
Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80% A / 20% B). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions
Chromatography (LC)[3][4]
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Kinetex Biphenyl (Phenomenex) or Restek Raptor Biphenyl, 50 x 2.1 mm, 2.6 µm.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Loading |
| 0.5 | 20 | Isocratic Hold |
| 2.5 | 90 | Elution |
| 3.5 | 90 | Wash |
| 3.6 | 20 | Re-equilibration |
| 5.0 | 20 | End of Run |
Mass Spectrometry (MS/MS)[3][5][6]
-
Source: Electrospray Ionization (ESI), Positive Mode.[4]
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
MRM Transitions (Quantification & Confirmation):
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
| Maprotiline | 278.2 | 91.1 | 50 | 35 | Quantifier |
| Maprotiline | 278.2 | 250.2 | 50 | 25 | Qualifier |
| Maprotiline-D3 | 281.2 | 91.1 | 50 | 35 | IS Quantifier |
Note on Transitions: The transition 278 -> 91 corresponds to the tropylium ion (
Fragmentation Pathway
Understanding the fragmentation is vital for troubleshooting interference.
Figure 2: Proposed fragmentation pathway for Maprotiline in ESI+ mode.
Validation Criteria (FDA/EMA Alignment)
To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following parameters must be verified:
-
Linearity:
to . Weighted linear regression ( ). -
Accuracy & Precision:
-
Intra-day: CV < 15% (20% at LLOQ).
-
Inter-day: CV < 15%.[6]
-
-
Matrix Effect (ME):
-
Calculate ME using the equation:
, where B is the peak area of analyte spiked into extracted plasma, and A is the peak area in pure solvent. -
Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (CV < 15% across 6 lots of plasma).
-
-
Recovery: Compare extracted samples vs. unextracted standards. LLE recovery for Maprotiline is typically >85% using this protocol.
Troubleshooting & Optimization
-
Issue: Peak Tailing.
-
Cause: Interaction between the secondary amine and silanols.
-
Fix: Increase buffer strength in Mobile Phase A (up to 20mM Ammonium Formate) or switch to a high-pH compatible column (e.g., Waters XBridge C18) using Ammonium Bicarbonate (pH 10) as the mobile phase.
-
-
Issue: Low IS Signal.
-
Cause: Deuterium isotope effect causing slight retention time shift, moving the IS into a suppression zone.
-
Fix: Ensure the gradient is shallow enough that D3 and D0 co-elute perfectly.
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4011: Maprotiline. Retrieved from [Link]
-
Jindal, S. P., et al. (1980). GLC-mass spectrometric determination of maprotiline and its major metabolite using stable isotope-labeled analog as internal standard. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
Application Note: Advanced Sample Preparation Strategies for Maprotiline-D3 Bioanalysis
Executive Summary
This guide details the bioanalytical sample preparation of Maprotiline using Maprotiline-D3 as a stable isotope-labeled internal standard (SIL-IS).[1] Maprotiline is a tetracyclic antidepressant characterized by high lipophilicity (LogP ~5.[1]1) and strong basicity (pKa ~10.5).[1][2] These physicochemical properties present specific challenges—namely non-specific binding and matrix interference—that necessitate rigorous extraction strategies.
This document moves beyond generic "recipes" to provide a mechanistic understanding of why specific protocols are chosen, ensuring high recovery, minimal matrix effects, and regulatory compliance (FDA/EMA).
Physicochemical Context & Strategic Planning
To design a robust extraction, one must first respect the chemistry of the analyte.[3] Maprotiline is a secondary amine.[1] Its behavior in solution is dictated by pH relative to its pKa.
Table 1: Key Chemical Properties
| Property | Value | Bioanalytical Implication |
| Molecular Weight | 277.4 g/mol | Small molecule, suitable for LC-MS/MS.[1] |
| pKa | ~10.5 (Base) | Positively charged at physiological pH (7.4).[1] Requires high pH (>11) to neutralize for LLE.[1] |
| LogP | ~4.8 – 5.1 | Highly lipophilic.[1] Prone to sticking to glass/plastic.[1] Excellent candidate for LLE. |
| Protein Binding | ~88% | Requires disruption (organic solvent or acid) to release analyte from plasma proteins.[1] |
Strategic Decision Matrix
Select your protocol based on the required Lower Limit of Quantitation (LLOQ) and throughput needs.
Figure 1: Decision matrix for selecting the optimal sample preparation technique.
Critical Reagent: Maprotiline-D3 (Internal Standard)
The "Why": In LC-MS/MS, ionization suppression varies between samples.[1] An analog IS (like Desipramine) may elute at a different time than Maprotiline, meaning it experiences different matrix effects. Maprotiline-D3 co-elutes with the analyte, compensating for matrix effects and extraction losses in real-time.
-
Preparation: Dissolve Maprotiline-D3 in Methanol to 1 mg/mL.
-
Working Solution: Dilute to ~50-100 ng/mL in 50:50 Methanol:Water.
-
Storage: -20°C in polypropylene vials (Avoid glass to prevent adsorption loss).
Protocol 1: Protein Precipitation (PPT)
Best for: High-concentration toxicology screening where instrument downtime for cleaning is acceptable.[1]
Mechanism: Organic solvents denature plasma proteins, causing them to crash out of solution. Maprotiline remains in the supernatant.
-
Aliquot: Transfer 100 µL plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 20 µL Maprotiline-D3 working solution. Vortex 10s.
-
Precipitation: Add 300 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Note: Acid helps disrupt protein binding.[1]
-
-
Agitation: Vortex vigorously for 2 min.
-
Centrifugation: 14,000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a clean vial.
-
Dilution: Add 100 µL of water (to improve peak shape on early eluting LC gradients).
Expert Insight: PPT leaves phospholipids in the sample. These build up on the LC column, causing retention time shifts. Use a "divert valve" on your MS to send the first 1 min of flow to waste.
Protocol 2: Liquid-Liquid Extraction (LLE)
Best for: High sensitivity without the cost of SPE columns.[1] Excellent for lipophilic bases.
Mechanism: Maprotiline (pKa 10.[1][2]5) is charged in plasma.[1] We must raise the pH to >11 to make it neutral (uncharged).[1] Once neutral, it prefers the organic solvent over the water.
-
Aliquot: Transfer 200 µL plasma to a glass tube.
-
IS Addition: Add 20 µL Maprotiline-D3. Vortex.
-
Alkalization (CRITICAL): Add 200 µL of 0.5 M Ammonium Carbonate (pH 11) or 1M NaOH.
-
Validation Check: pH must be > 10.[1]5. If pH is < 10, recovery drops to < 50%.
-
-
Extraction: Add 1.5 mL extraction solvent.
-
Agitation: Shaker/Rotator for 10 min.
-
Separation: Centrifuge 3,000 x g for 5 min.
-
Transfer: Flash freeze the aqueous (bottom) layer in dry ice/acetone bath. Pour off the organic (top) layer into a clean polypropylene tube.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Dissolve in 100 µL Mobile Phase (e.g., 20% ACN / 80% Water + 0.1% Formic Acid).
Protocol 3: Mixed-Mode Cation Exchange SPE (MCX)
Best for: Clinical trials, low-level quantitation, and protecting the Mass Spectrometer.[1]
Mechanism: This is a "Trap and Release" strategy.
-
Trap: Acidify sample (Maprotiline becomes +). Use MCX sorbent (contains - SO3 groups).[1] They bind ionically.[1]
-
Wash: Use organics to wash away neutral lipids (Maprotiline stays locked by charge).[1]
-
Release: Basify eluent (Maprotiline loses charge) + Organic solvent (breaks hydrophobic bonds).[1]
Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for basic drugs.
Protocol Steps:
-
Sample Pre-treatment: 200 µL Plasma + 20 µL IS + 200 µL 4% Phosphoric Acid (H3PO4).[1]
-
Goal: Acidify to pH ~3 to ensure Maprotiline is fully ionized (positively charged).[1]
-
-
Conditioning:
-
Load: Apply pre-treated sample at low vacuum (< 5 Hg).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).[1][4][5]
-
Wash 2 (Organic): 1 mL Methanol. (Removes neutral lipids/matrix).[1]
-
Note: Maprotiline stays bound because of the ionic interaction, even in 100% MeOH.
-
-
Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .
-
Chemistry: NH4OH raises pH, neutralizing the Maprotiline. MeOH solubilizes it.[1]
-
-
Dry & Reconstitute: Evaporate and reconstitute as in LLE.
LC-MS/MS Conditions (Reference Setup)
To validate the extraction, use these standard conditions.
-
Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 50 x 2.1 mm, 2.6 µm). Biphenyl provides better selectivity for aromatic rings.[1]
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 10% B to 90% B over 3 minutes.
-
Transitions (MRM):
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Recovery (LLE) | pH was not high enough during extraction.[1] | Ensure pH > 10.5 using Ammonium Carbonate or NaOH.[1] |
| Tailing Peaks | Secondary amine interaction with column silanols.[1] | Increase buffer concentration (Ammonium Formate) or use a column with high carbon load.[1] |
| Signal Drift | Phospholipid buildup (PPT method).[1] | Switch to SPE (MCX) or use a phospholipid removal plate (e.g., Ostro/HybridSPE).[1] |
| Carryover | Lipophilic adsorption to injector needle.[1] | Use a strong needle wash: Acetonitrile:Isopropanol:Acetone (40:40:[1]20) + 0.1% Formic Acid.[1][6] |
References
-
PubChem. (n.d.).[1][2][7] Maprotiline (CID 4011).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Wille, S. M. R., et al. (2005).[8] Development of a solid phase extraction for 13 'new' generation antidepressants...[8] Journal of Chromatography A. (Demonstrates MCX superiority for basic antidepressants).[1] [Link]
-
Martinez, M. A., et al. (2003). A comparative solid-phase extraction study for the simultaneous determination of fluoxetine... maprotiline... in whole blood.[1][9] Journal of Analytical Toxicology. [Link][1]
-
FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
Sources
- 1. Maprotiline (CAS 10262-69-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Choosing the Right Elution Solvent When Using Support Liquid Extraction (SLE) [discover.restek.com]
- 6. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maprotiline Hydrochloride | C20H24ClN | CID 71478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, trimipramine, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Maprotiline in Human Plasma using Maprotiline-D3 and LC-MS/MS for Therapeutic Drug Monitoring
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the rapid and accurate quantification of maprotiline in human plasma. Maprotiline, a tetracyclic antidepressant, requires careful therapeutic drug monitoring (TDM) to optimize efficacy and minimize toxicity.[1] This method employs a stable isotope-labeled internal standard, Maprotiline-D3, to ensure high precision and accuracy by correcting for matrix effects and variability in sample processing. The protocol outlines a straightforward protein precipitation extraction procedure and a fast chromatographic separation, making it suitable for high-throughput clinical research environments. All validation parameters meet the criteria set forth by the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[2][3]
Introduction: The Rationale for Maprotiline TDM
Maprotiline is a tetracyclic antidepressant primarily used for the treatment of major depressive disorder.[3] It functions by inhibiting the reuptake of norepinephrine, and to a lesser extent serotonin, at the synaptic cleft.[3] The therapeutic window for maprotiline is relatively narrow, and patient response can be variable due to inter-individual differences in metabolism.[1] Therapeutic drug monitoring is therefore crucial for tailoring dosage to the individual, thereby maximizing therapeutic benefit while avoiding adverse effects, which can include seizures and cardiac arrhythmias at high concentrations.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Maprotiline-D3, is the gold standard for quantitative bioanalysis by LC-MS/MS.[4] Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences similar ionization effects, providing a reliable means to correct for variations during sample preparation and analysis. This leads to superior accuracy and precision in the quantification of the target analyte.
Materials and Methods
Reagents and Chemicals
-
Maprotiline hydrochloride (Reference Standard)
-
Maprotiline-D3 hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Microcentrifuge
-
Vortex Mixer
-
Calibrated Pipettes
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions: Prepare individual stock solutions of maprotiline and maprotiline-D3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of maprotiline by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Internal Standard Working Solution: Prepare a working solution of Maprotiline-D3 at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
-
Calibration Standards (CS): Spike blank human plasma with the maprotiline working standard solutions to achieve final concentrations ranging from 10 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: Low (30 ng/mL), Medium (150 ng/mL), and High (400 ng/mL).
Experimental Protocol
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Maprotiline-D3 internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Protein Precipitation Workflow
LC-MS/MS Parameters
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (30% B) |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Maprotiline: 278.2 -> 250.1 (Quantifier), 278.2 -> 191.0 (Qualifier)[5] Maprotiline-D3: 281.2 -> 253.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Method Validation
The bioanalytical method was validated according to the FDA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Caption: Validation Parameters and Criteria
Table of Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of maprotiline and Maprotiline-D3 in blank plasma from at least six different sources. |
| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy & Precision | Intra-day and Inter-day: The mean accuracy should be within ±15% of the nominal concentrations for QC samples (±20% for LLOQ). The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[6] |
| Recovery | The extraction recovery of maprotiline should be consistent, precise, and reproducible. |
| Matrix Effect | The CV of the peak area ratios of post-extraction spiked samples from at least six different lots of blank plasma should be ≤15%. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw (3 cycles), short-term (room temperature), long-term (frozen), and post-preparative (in autosampler). The mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Data Analysis and Reporting
The concentration of maprotiline in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression. The concentration of maprotiline in the unknown samples is then interpolated from this regression line.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific tool for the therapeutic drug monitoring of maprotiline in human plasma. The use of a deuterated internal standard, Maprotiline-D3, ensures the reliability of the results. The simple protein precipitation sample preparation and rapid chromatographic analysis allow for a high throughput of samples, making this method well-suited for clinical research and specialized diagnostic laboratories.
References
-
FDA. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
Kłys, M., Rojek, S., & Kowalski, P. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules, 25(24), 5975. [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Waters Corporation. (2024). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters Corporation. [Link]
-
Veeprho. (n.d.). Maprotiline-D3 (HCl). Veeprho. [Link]
-
Bioscientia. (n.d.). Maprotiline (LC-MS/MS). Bioscientia. [Link]
-
Fronteirs in Psychiatry. (2022). Is Therapeutic Drug Monitoring Relevant for Antidepressant Drug Therapy? Implications From a Systematic Review and Meta-Analysis With Focus on Moderating Factors. Frontiers. [Link]
Sources
- 1. Frontiers | Is Therapeutic Drug Monitoring Relevant for Antidepressant Drug Therapy? Implications From a Systematic Review and Meta-Analysis With Focus on Moderating Factors [frontiersin.org]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. veeprho.com [veeprho.com]
- 5. agilent.com [agilent.com]
- 6. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Use of Maprotiline-D3 in preclinical animal studies.
Application Note: Bioanalytical Quantification of Maprotiline in Preclinical Matrices using Maprotiline-D3
Abstract
This application note details a robust protocol for the quantification of Maprotiline, a tetracyclic antidepressant, in rat plasma and brain tissue.[1] The method utilizes Maprotiline-D3 (deuterated internal standard) to correct for matrix-induced ionization suppression and extraction variability. This guide is designed for researchers conducting pharmacokinetic (PK) and toxicokinetic (TK) studies, emphasizing the critical role of stable isotope labeling in achieving regulatory-grade accuracy (FDA/EMA guidelines).
Introduction & Scientific Rationale
Maprotiline is a norepinephrine reuptake inhibitor with a complex pharmacokinetic profile characterized by a long half-life and extensive tissue distribution. In preclinical studies, particularly in rodents, accurate quantification is challenged by two factors:
-
High Lipophilicity: Maprotiline binds extensively to brain tissue and plasma proteins, requiring aggressive extraction techniques.
-
Matrix Effects: Biological extracts often contain phospholipids that suppress ionization in the Electrospray Ionization (ESI) source, leading to underestimation of drug levels.
Why Maprotiline-D3? Using a structural analog (e.g., Desipramine) as an internal standard is insufficient for high-stakes PK studies. Maprotiline-D3 differs from the analyte only by mass (3 deuterium atoms replacing hydrogen on the N-methyl group). It co-elutes with Maprotiline, experiencing the exact same matrix suppression and extraction efficiency. This "Isotope Dilution" strategy renders the peak area ratio (Analyte/IS) immune to matrix interferences.
Preclinical Experimental Design
Animal Model & Dosing
-
Species: Male Sprague-Dawley Rats (250–300 g).
-
Acclimatization: 7 days, standard chow/water ad libitum.
-
Dosing Regimens:
-
Intravenous (IV): 5 mg/kg via tail vein (formulated in saline/PEG400).
-
Oral (PO): 20 mg/kg via oral gavage (suspended in 0.5% CMC).
-
Sample Collection Workflow
-
Plasma: Collect 0.3 mL blood into K2EDTA tubes (Heparin can cause interferences in some LC-MS assays). Centrifuge at 2000 x g for 10 min at 4°C.
-
Brain Tissue: Perfuse animal with saline to remove residual blood. Homogenize brain tissue in water (1:3 w/v) using a bead beater.
Analytical Protocol: Sample Preparation
We utilize Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). LLE provides superior cleanliness for basic drugs like Maprotiline, removing salts and phospholipids that cause ion suppression.
Materials:
-
Analyte: Maprotiline HCl.
-
Internal Standard: Maprotiline-D3 (N-methyl-d3).
-
Extraction Solvent: n-Hexane : Isoamyl Alcohol (98:2 v/v).
Step-by-Step LLE Protocol:
-
Aliquot: Transfer 50 µL of rat plasma or brain homogenate into a 1.5 mL Eppendorf tube.
-
IS Spike: Add 10 µL of Maprotiline-D3 working solution (500 ng/mL in methanol). Vortex gently.
-
Alkalinization: Add 50 µL of 0.5 M Sodium Hydroxide (NaOH).
-
Rationale: Maprotiline is a base (pKa ~10.5). High pH drives it into the uncharged, organic-soluble state.
-
-
Extraction: Add 600 µL of Extraction Solvent (Hexane/Isoamyl Alcohol).
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial.
-
Evaporation: Dry under a stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (ACN:Water 30:70). Vortex and transfer to LC vials.
LC-MS/MS Instrumentation & Conditions
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Phenomenex Luna Omega C18 (50 x 2.1 mm, 1.6 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial |
| 0.50 | 10 | Load |
| 2.50 | 90 | Elution |
| 3.00 | 90 | Wash |
| 3.10 | 10 | Re-equilibrate |
| 4.50 | 10 | Stop |
Mass Spectrometry Settings (MRM)
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Maprotiline | 278.2 | 250.2 | 25 | 100 |
| Maprotiline-D3 | 281.2 | 253.2 | 25 | 100 |
Note: The transition 278->250 corresponds to the loss of the ethylene bridge (C2H4), retaining the side chain where the D3 label is located (on the N-methyl).
Visualizing the Workflow
The following diagram illustrates the critical path from animal dosing to data generation, highlighting where the Internal Standard (IS) ensures data integrity.
Caption: Workflow demonstrating the integration of Maprotiline-D3 to normalize extraction and ionization variability.
Validation & Quality Control
To ensure the method meets FDA Bioanalytical Method Validation guidelines, the following criteria must be met:
-
Linearity: Calibration curve from 1.0 ng/mL to 1000 ng/mL. Weighting factor
is recommended to improve accuracy at the Lower Limit of Quantitation (LLOQ). -
Accuracy & Precision:
-
Intra-day and Inter-day variability (CV%) must be <15% (20% at LLOQ).[4]
-
-
Matrix Effect (ME):
-
Calculate ME using the formula:
-
Success Criteria: The IS-normalized Matrix Factor should be close to 1.0, indicating the D3 standard is compensating for any suppression.
-
Expected Pharmacokinetic Results (Simulated)
When applied to a rat study (20 mg/kg PO), expected parameters are:
| Parameter | Definition | Typical Value (Rat) |
| Tmax | Time to peak concentration | 4.0 – 6.0 h |
| Cmax | Peak concentration | 150 – 300 ng/mL |
| T1/2 | Half-life | 12 – 16 h |
| Brain/Plasma Ratio | Tissue distribution | > 10 (Highly lipophilic) |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4011, Maprotiline. PubChem. [Link]
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
-
Taylor, P.J. Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Chemistry. [Link]
Sources
- 1. Pharmacokinetics of maprotiline and its demethylated metabolite in serum and specific brain regions of rats after acute and chronic administration of maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekakit.com [eurekakit.com]
- 3. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
High-Sensitivity Quantitative Analysis of Maprotiline in Human Urine via LC-MS/MS using Maprotiline-D3
Application Note: AN-TOX-MAP-001
Abstract
This application note details a robust, validated protocol for the quantitative analysis of Maprotiline in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Maprotiline-D3 as a stable isotope-labeled internal standard (SIL-IS) to compensate for the significant matrix effects and ion suppression characteristic of urine analysis. The protocol employs a cost-effective Liquid-Liquid Extraction (LLE) optimized for basic drugs, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a linear range extending to 1000 ng/mL.
Introduction & Clinical Context
Maprotiline (Ludiomil) is a tetracyclic antidepressant (TeCA) that inhibits the reuptake of norepinephrine. It is widely used for treating depressive disorders and anxiety. In clinical and forensic toxicology, quantifying Maprotiline in urine is critical for:
-
Therapeutic Drug Monitoring (TDM): Ensuring patient compliance and optimizing dosage.
-
Forensic Toxicology: Determining overdose or cause of death (post-mortem analysis).
The Challenge of Urine Analysis: Urine is a complex matrix containing high concentrations of salts, urea, and variable pH levels (4.5–8.0). These factors often cause ion suppression in Electrospray Ionization (ESI), where matrix components compete with the analyte for ionization energy.
The Solution: Maprotiline-D3 To ensure scientific integrity, this method strictly requires Maprotiline-D3. As a deuterated isotopolog, it co-elutes with Maprotiline and experiences the exact same matrix effects at the moment of ionization. This provides a self-validating correction factor for every sample, superior to structural analogues like amitriptyline.
Experimental Logic & Mechanism
The extraction strategy relies on the pKa of Maprotiline (~10.5). In native urine (pH ~6), Maprotiline is protonated (
Mechanism Visualization: The following diagram illustrates the pH-dependent extraction logic used in this protocol.
Figure 1: Chemical mechanism of Alkaline Liquid-Liquid Extraction for Maprotiline.
Materials & Instrumentation
3.1 Chemicals and Reagents
-
Analyte: Maprotiline Hydrochloride (CAS: 10347-81-6).[1][2][3]
-
Internal Standard: Maprotiline-D3 Hydrochloride (CAS: 1329496-63-0 or 10347-81-6 labeled).[1][3]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, n-Hexane, Isoamyl Alcohol.
-
Additives: Formic Acid (FA), Ammonium Formate, Sodium Hydroxide (NaOH).
3.2 Instrumentation
-
LC System: UHPLC system (e.g., Agilent 1290, Waters ACQUITY, or Shimadzu Nexera).
-
Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500/6500, Agilent 6460).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Restek Raptor Biphenyl.
Detailed Protocol
4.1 Preparation of Stock Solutions
-
Maprotiline Stock (1 mg/mL): Dissolve 10 mg of Maprotiline HCl in 10 mL of Methanol. Store at -20°C.
-
Maprotiline-D3 IS Stock (100 µg/mL): Dissolve 1 mg of Maprotiline-D3 in 10 mL of Methanol.
-
Working Internal Standard (WIS): Dilute IS Stock to 500 ng/mL in 50:50 MeOH:Water.
4.2 Sample Preparation (Alkaline LLE)
This Liquid-Liquid Extraction (LLE) method is chosen for its ability to produce clean extracts without the cost of Solid Phase Extraction (SPE) cartridges.
-
Aliquot: Transfer 200 µL of urine into a 2 mL polypropylene microcentrifuge tube or glass vial.
-
IS Addition: Add 20 µL of Working Internal Standard (WIS). Vortex briefly.
-
Alkalinization: Add 50 µL of 2M NaOH.
-
Note: Check pH on a pilot sample to ensure pH > 11. This neutralizes the amine group.
-
-
Extraction: Add 1000 µL of Extraction Solvent (n-Hexane:Isoamyl Alcohol, 98:2 v/v ).
-
Why Isoamyl Alcohol? It prevents adsorption of the drug to the glass surface and aids in phase separation.
-
-
Agitation: Vortex vigorously for 2 minutes or mechanically shake for 10 minutes.
-
Separation: Centrifuge at 10,000 rpm (approx 9,000 x g) for 5 minutes.
-
Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply carefully pipette) and transfer the top organic layer to a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase Initial (90% A / 10% B). Vortex well.
-
Injection: Inject 5–10 µL into the LC-MS/MS.
4.3 LC-MS/MS Conditions
Chromatography Parameters:
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 0.5 | 10 | Hold to elute salts |
| 3.0 | 90 | Linear ramp to elute analyte |
| 4.0 | 90 | Wash column |
| 4.1 | 10 | Return to initial |
| 6.0 | 10 | Re-equilibration |
Mass Spectrometry Parameters (MRM):
-
Ionization: Electrospray Positive (ESI+).[5]
-
Source Temp: 500°C.
-
Capillary Voltage: 4500 V.
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) |
|---|---|---|---|---|
| Maprotiline | 278.2 | 250.2 | Quantifier | 25 |
| 278.2 | 191.1 | Qualifier | 35 |
| Maprotiline-D3 | 281.2 | 253.2 | Quantifier | 25 |
Note: The transition 278->250 corresponds to the loss of the ethylene bridge (
Method Validation & Performance
To ensure trustworthiness, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
5.1 Linearity & Sensitivity
-
Linear Range: 1.0 – 1000 ng/mL.[6]
-
LLOQ: 1.0 ng/mL (S/N > 10).
-
Curve Fit: Linear regression (
) with weighting. The correlation coefficient ( ) should consistently exceed 0.995.[7][8]
5.2 Accuracy & Precision
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | < 15.0 | 85-115 |
| Low | 3.0 | < 10.0 | 90-110 |
| Mid | 100 | < 8.0 | 90-110 |
| High | 800 | < 8.0 | 90-110 |
5.3 Matrix Effect & Recovery[5][9]
-
Matrix Effect (ME): Calculated as
.-
Expected: Urine often suppresses signal (ME < 100%).
-
Correction: The Maprotiline-D3 IS will show the same suppression. The Area Ratio (Analyte/IS) corrects for this, ensuring accurate quantification despite matrix variability.
-
-
Recovery (RE): Typically > 85% using the LLE method described.[7][8]
Workflow Visualization
The following diagram summarizes the complete analytical workflow.
Figure 2: Step-by-step workflow from sample aliquot to data acquisition.
Troubleshooting & Optimization
-
Carryover: Maprotiline is lipophilic and "sticky." If carryover is observed in blank samples after a high calibrator:
-
Use a needle wash of 50:50 Methanol:DMSO or Isopropanol:Acetonitrile:Acetone.
-
Use a "sawtooth" gradient wash at the end of the run.
-
-
Low Recovery: Ensure the pH during extraction is > 11. If pH is < 10, the drug remains protonated and will not partition into the hexane layer.
-
Peak Tailing: Maprotiline is a basic amine. Ensure the mobile phase contains sufficient ionic strength (5mM Ammonium Formate) and is acidic (pH ~3) to prevent secondary interactions with silanols on the column.
References
-
Restek Corporation. (2020). LC-MS/MS Analysis of 58 Antipsychotics and Antidepressants in Human Urine. Retrieved from [Link]
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method... for the Analysis of 125 Various Drugs. Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Determination of Morphine in Urine by HPLC Using Ion-Pair Extraction (Reference for pH extraction logic). Retrieved from [Link]
Sources
- 1. Maprotiline-d3 HCl - CAS - 1329496-63-0 | Axios Research [axios-research.com]
- 2. bdg.co.nz [bdg.co.nz]
- 3. veeprho.com [veeprho.com]
- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Extraction and determination of some psychotropic drugs in urine samples using dispersive liquid-liquid microextraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting matrix effects in Maprotiline-D3 analysis.
Topic: Troubleshooting Matrix Effects & Isotope Dilution Anomalies Role: Senior Application Scientist Status: Active Support Ticket
Welcome to the Technical Support Hub
You are likely here because your Maprotiline quantitation is failing despite using a deuterated internal standard (Maprotiline-D3). You may be observing non-linear calibration curves, poor QC accuracy in patient samples, or significant signal variation between different lots of plasma.
As a Senior Application Scientist, I often see researchers fall into the "Stable Isotope Trap." We assume that because we are using D3-Maprotiline, all matrix effects are automatically corrected. This is false. Maprotiline (a tetracyclic antidepressant with a secondary amine, pKa ~10.5) presents unique physicochemical challenges that can decouple the internal standard from the analyte.
This guide addresses the root causes of these failures using field-proven diagnostic workflows.
Section 1: The Diagnostic Phase
Q: How do I definitively prove "Matrix Effects" are the cause of my assay failure?
A: Do not rely on "recovery" calculations alone. You must calculate the Matrix Factor (MF) according to the Matuszewski method.
The Protocol: Prepare three sets of samples at Low and High QC concentrations:
-
Set A (Neat Standards): Analyte in mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte after extraction.
-
Set C (Pre-Extraction Spike): Standard extraction protocol.
The Calculation:
Interpretation:
-
MF < 1.0: Ion Suppression (Common with phospholipids).
-
MF > 1.0: Ion Enhancement.
-
IS Normalized MF ≠ 1.0: CRITICAL FAILURE. This indicates your D3 Internal Standard is not experiencing the same suppression as your analyte. This is the specific "decoupling" issue we must solve.
Section 2: The "Deuterium Shift" Phenomenon
Q: Why isn't Maprotiline-D3 correcting the matrix effect?
A: This is likely due to the Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC).
Deuterium (
The Mechanism of Failure:
-
Retention Shift: Maprotiline-D3 elutes 2–5 seconds before Maprotiline.
-
The Suppression Zone: If a sharp phospholipid band (e.g., lysophosphatidylcholines) elutes exactly during that 5-second window, the D3 peak is suppressed, but the H3 (analyte) peak is not (or vice versa).
-
Result: The ratio
is skewed, leading to quantitative error.
Visualizing the Failure Mode:
Figure 1: Mechanism of Isotope Effect Failure. The slight hydrophobicity difference causes D3 to elute into a matrix suppression zone that the analyte escapes.
Section 3: Sample Preparation Strategy
Q: How do I remove the matrix components causing this suppression?
A: Stop using Protein Precipitation (PPT). For Maprotiline, Liquid-Liquid Extraction (LLE) is the gold standard.
Maprotiline is a basic, lipophilic drug. PPT (adding acetonitrile/methanol) removes proteins but leaves virtually all phospholipids in the sample. These phospholipids accumulate on your column and cause the suppression described above.
Comparative Extraction Efficiency Table:
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Complexity | Low | High | Medium |
| Phospholipid Removal | < 10% (Poor) | > 95% (Excellent) | > 90% (Very Good) |
| Cost | Low | High | Low |
| Suitability for Maprotiline | Not Recommended | Good (MCX Cartridges) | Highly Recommended |
Recommended LLE Protocol for Maprotiline:
-
Alkalinization: Add 50 µL of 0.5 M NaOH to 200 µL plasma (Maprotiline pKa ~10.5; high pH ensures it is uncharged and extractable).
-
Solvent Addition: Add 1 mL of n-Hexane : Isoamyl Alcohol (98:2) .
-
Why? Hexane is highly non-polar, extracting the drug but leaving polar matrix components behind. Isoamyl alcohol prevents adsorption to glass.
-
-
Agitation: Vortex for 5 minutes.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Reconstitution: Evaporate the organic layer and reconstitute in mobile phase.
Section 4: Chromatographic Optimization
Q: Can I fix the isotope separation issue with chromatography?
A: Yes. If you cannot change extraction methods, you must optimize chromatography to merge the D3/H3 peaks or move them away from the suppression zone.
The "High pH" Solution: Maprotiline tails significantly under acidic conditions (formic acid) due to interaction with silanols. Broad peaks increase the probability of overlapping with matrix.
-
Switch to High pH: Use 10 mM Ammonium Bicarbonate (pH 10) in Mobile Phase A.
-
Column: Use a column designed for high pH stability (e.g., Waters XBridge C18 or Agilent Poroshell HPH).
-
Benefit: At pH 10, Maprotiline is neutral. Peak shape sharpens drastically, sensitivity increases, and the "isotope shift" often becomes negligible because the retention mechanism changes from cation-exchange/hydrophobic mix to pure hydrophobic interaction.
Section 5: The "Gold Standard" Validation Experiment
Q: How do I visualize exactly where the matrix is eluting?
A: Perform a Post-Column Infusion (PCI) experiment. This is the ultimate troubleshooting step to map your "safe zones."
PCI Workflow Diagram:
Figure 2: Post-Column Infusion Setup. Analyte is infused constantly while blank matrix is injected.
Step-by-Step PCI Protocol:
-
Setup: Connect a syringe pump to the LC flow via a T-piece after the column but before the MS source.
-
Infusion: Infuse a solution of Maprotiline (100 ng/mL) at 10 µL/min.
-
Baseline: Watch the MS signal for Maprotiline. It should stabilize at a high, constant level.
-
Injection: Inject a "Blank Matrix Extract" (prepared via your current method).
-
Observation: Watch the stable baseline.
-
Dip in Baseline: Ion Suppression zone.
-
Spike in Baseline: Ion Enhancement zone.
-
-
Overlay: Overlay your Maprotiline-D3 and Maprotiline-H3 retention times on this trace. If they fall into a "dip," you must alter your gradient or extraction.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Improving chromatographic separation of maprotiline from its metabolites.
Topic: Chromatographic Optimization for Maprotiline and Normaprotiline
Ticket ID: MAP-SEP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Challenge of the Basic Amine
Welcome to the technical support center. If you are struggling with maprotiline separation, you are likely facing one of two issues: severe peak tailing or co-elution with normaprotiline .
The Root Cause: Maprotiline is a tetracyclic antidepressant with a secondary amine structure and a high pKa of approximately 10.5 [1].
-
At neutral pH (7.0): It is >99.9% protonated (positively charged).
-
The Problem: Positively charged amines interact strongly with residual silanol groups (Si-OH) on the silica backbone of HPLC columns. This acts as a secondary retention mechanism, causing the dreaded "shark fin" tailing.
-
The Metabolite: Normaprotiline (N-desmethylmaprotiline) is structurally almost identical, lacking only a single methyl group. This results in very similar hydrophobicity, making resolution difficult without optimizing selectivity.
Method Development Strategy
Do not guess your mobile phase. Use this decision matrix to select the correct starting conditions based on your detection method (UV vs. MS).
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting mobile phase and column chemistry based on detection requirements.
Standard Operating Protocols (SOPs)
Protocol A: LC-MS/MS Separation (The Modern Standard)
Recommended for biological matrices (Plasma/Urine) due to high sensitivity requirements.
Rationale: We use Ammonium Acetate at pH 5.[1]0. While maprotiline is charged here, the ionic strength of the buffer suppresses silanol activity, and the pH is compatible with MS ESI(+) mode [2].
| Parameter | Specification | Notes |
| Column | C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.9 µm or 3 µm) | Phenyl-Hexyl offers unique selectivity for aromatic compounds like maprotiline. |
| Mobile Phase A | 10mM Ammonium Acetate (pH 5.[1]0) | Adjust pH with dilute acetic acid. Do not use phosphate buffers for MS. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better selectivity for N-desmethyl metabolites. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimized for ESI ionization efficiency. |
| Gradient | 0-1 min: 20% B1-6 min: 20% -> 90% B6-8 min: 90% B (Wash)8.1 min: 20% B (Re-equilibration) | A shallow gradient is required to separate normaprotiline (elutes first) from maprotiline. |
| Detection | ESI (+) MRM Mode | Maprotiline: 278.2 > 250.2Normaprotiline: 264.2 > 236.2 |
Protocol B: Sample Preparation via Mixed-Mode SPE
Critical for removing matrix interferences from plasma.
Rationale: Liquid-Liquid Extraction (LLE) with hexane/isoamyl alcohol is possible [3], but Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is superior. It utilizes the basic nature of the drug (pKa 10.5) to lock it onto the sorbent while washing away neutrals and acids [4].
Workflow Diagram (SPE-MCX):
Figure 2: Mixed-Mode Cation Exchange (MCX) extraction protocol. The high pH elution step breaks the ionic bond.
Troubleshooting Guide
Issue 1: Severe Peak Tailing (Asymmetry > 1.5)
Diagnosis: Unwanted secondary interactions between the amine group of maprotiline and free silanols on the column.
-
Solution A (UV Methods): Add Triethylamine (TEA) to the mobile phase (approx. 0.1% v/v). TEA competes for the silanol sites, effectively "blocking" them from the drug.
-
Solution B (LC-MS Methods): You cannot use TEA in MS. Instead, increase the buffer concentration (up to 20mM ammonium acetate) to suppress the double layer, or switch to a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) which is resistant to high pH. Running at pH 10.0 keeps maprotiline neutral, eliminating tailing entirely [5].
Issue 2: Poor Resolution between Maprotiline and Normaprotiline
Diagnosis: The loss of a single methyl group does not significantly change the hydrophobicity in standard C18 interactions.
-
Solution: Change the selectivity mechanism.
-
Switch Organic Modifier: If using Acetonitrile, switch to Methanol . Methanol is a protic solvent and interacts differently with the secondary vs. tertiary amine.
-
Switch Column: Use a Phenyl-Hexyl column. The pi-pi interactions with the aromatic rings of the tetracyclic structure often provide better discrimination between the parent and metabolite than simple hydrophobic C18 interactions.
-
Issue 3: Low Recovery from Plasma
Diagnosis: Maprotiline binds extensively to plasma proteins and glass surfaces.
-
Solution:
-
Avoid glass vials for low-concentration standards; use polypropylene.
-
Ensure the elution solvent in SPE is sufficiently basic (5% NH4OH in MeOH). If the pH isn't high enough (>11.5), the drug will remain locked on the cation-exchange sorbent.
-
Frequently Asked Questions (FAQs)
Q: Can I use a simple C18 column with 0.1% Formic Acid? A: You can, but expect poor peak shape. At pH ~2.7 (0.1% FA), maprotiline is fully ionized. Without sufficient ionic strength or end-capping, it will drag on the column. If you must use this MP, use a "Base-Deactivated" (BDS) or high-coverage C18 column.
Q: Why is Normaprotiline eluting before Maprotiline? A: In Reverse Phase (RP) chromatography, elution is driven by hydrophobicity. Normaprotiline (desmethyl-) is slightly more polar than maprotiline because it lacks the non-polar methyl group. Therefore, it spends less time in the stationary phase and elutes earlier.
Q: Is derivatization necessary? A: Only if you are using GC (Gas Chromatography) or require ultra-high sensitivity with Fluorescence detection. For standard HPLC-UV or LC-MS work, derivatization is not required and introduces unnecessary error.
References
- Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Reference for pKa values).
-
Thermo Fisher Scientific. (2013). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. Application Note. Link
-
Ishida, J., et al. (1995).[2] Determination of maprotiline in plasma by high-performance liquid chromatography with chemiluminescence detection. Journal of Chromatography B: Biomedical Applications, 669(2), 390-396.[2][3] Link
-
Martinez, M. A., et al. (2003). A comparative solid-phase extraction study for the simultaneous determination of... maprotiline... in whole blood. Journal of Analytical Toxicology, 27(6), 353-358.[4] Link
-
Waters Corporation. Effect of pH on the Separation of Basic Compounds. Application Note emphasizing high pH stability for basic drugs. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of maprotiline in plasma by high-performance liquid chromatography with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, trimipramine, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for Maprotiline-D3 Bioanalysis
Status: Operational Topic: Ion Suppression Mitigation in LC-MS/MS Analyte: Maprotiline (Secondary Amine, Tetracyclic Antidepressant) Internal Standard: Maprotiline-D3 Matrix: Biological Fluids (Plasma, Serum, Urine)
Executive Summary: The "Invisible" Barrier
Maprotiline is a highly lipophilic (LogP ~5) and basic (pKa ~10.5) compound. In LC-MS/MS (ESI+), it suffers significantly from ion suppression caused by endogenous phospholipids (PLs) and salts. While Maprotiline-D3 is an excellent internal standard (IS) for compensating drift and recovery, it cannot compensate for absolute loss of signal intensity.
If matrix components suppress ionization by 90%, your Lower Limit of Quantitation (LLOQ) rises, regardless of how well the D3 isotope tracks the analyte. This guide provides the diagnostic tools and remediation protocols to recover that lost signal.
Module A: Diagnostic Workflow
How do I know if ion suppression is the cause of my low sensitivity?
The Post-Column Infusion (PCI) method is the industry gold standard for qualitatively mapping suppression zones. Do not rely solely on Matrix Factor (MF) calculations; you need to see where the suppression occurs chromatographically.
Protocol: Post-Column Infusion Setup
-
Infusion: Syringe pump infuses Maprotiline-D3 (100 ng/mL) at 10 µL/min.
-
LC Flow: Your standard mobile phase gradient (without analyte) flows at 0.4–0.6 mL/min.
-
Mixing: Both streams meet at a T-junction before entering the ESI source.
-
Injection: Inject a blank extracted matrix (e.g., plasma processed via your current method).
-
Observation: Monitor the baseline. A flat baseline is ideal. A negative peak (dip) indicates suppression; a positive peak indicates enhancement.
Visualization: PCI Configuration
Figure 1: Schematic of the Post-Column Infusion (PCI) system for detecting matrix effects.
Module B: Sample Preparation Solutions
The root cause of suppression is usually residual phospholipids.[1]
Because Maprotiline is a secondary amine with high lipophilicity, it behaves similarly to phospholipids in Reverse Phase (RP) chromatography. Simple Protein Precipitation (PPT) is often insufficient.
Comparative Efficiency of Extraction Methods
| Method | Phospholipid Removal | Complexity | Suitability for Maprotiline |
| Protein Precipitation (PPT) | < 15% | Low | Poor. Leaves massive PL interference. |
| Liquid-Liquid Extraction (LLE) | > 90% | High | Excellent. High pH drives Maprotiline to organic layer; PLs stay in aqueous. |
| Supported Liquid Extraction (SLE) | > 95% | Medium | Very Good. Automatable version of LLE. |
| SPE (Mixed-Mode Cation) | > 99% | High | Best. Uses ionic interaction to wash away all neutrals/lipids. |
Recommended Protocol: High-pH Liquid-Liquid Extraction (LLE)
Why this works: Maprotiline (pKa ~10.[2]5) is positively charged at neutral pH. By raising the pH to >11, we neutralize the molecule, making it highly soluble in organic solvents. Phospholipids remain zwitterionic and stay in the aqueous phase.
-
Alkalinization: Add 50 µL of 1.0 M Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) to 200 µL Plasma. (Target pH > 11).
-
Extraction Solvent: Add 1.0 mL Hexane:Isoamyl Alcohol (98:2) or MTBE .
-
Note: Avoid Ethyl Acetate as it extracts too many matrix components.
-
-
Agitation: Vortex for 5 minutes; Centrifuge at 4000g for 5 minutes.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer.
-
Reconstitution: Evaporate to dryness under N₂. Reconstitute in mobile phase.
Module C: Chromatographic Optimization
If you cannot remove the matrix, you must separate it.
Phospholipids (Glycerophosphocholines) typically elute late in the gradient (high %B). Maprotiline is also hydrophobic, risking co-elution.
Strategy 1: The "Flush" Gradient
Do not stop your gradient immediately after Maprotiline elutes.
-
Maprotiline Elution: ~2.5 min.
-
Gradient Action: Ramp to 95% B and hold for at least 2 minutes . This flushes the accumulated phospholipids (m/z 184, 496, 524, 758, 806) preventing them from wrapping around to the next injection.
Strategy 2: Column Choice
Use a Charged Surface Hybrid (CSH) C18 or Biphenyl phase.
-
Mechanism:[3][4][5][6] These columns provide better peak shape for basic compounds (Maprotiline) under acidic conditions (Formic acid), allowing sharper peaks and better separation from the broad phospholipid hump.
Decision Logic for Method Optimization
Figure 2: Decision matrix for troubleshooting ion suppression issues.
Frequently Asked Questions (FAQs)
Q: Why does Maprotiline-D3 signal vary between patient samples? A: This is "Differential Matrix Effect." Different patients have different lipid profiles (e.g., lipemic plasma). If your extraction (like PPT) leaves lipids behind, the suppression varies per sample. The D3 IS compensates for quantification (ratio), but if the raw signal drops below the noise floor, the sample fails. Switch to LLE or SPE.
Q: Can I just dilute the sample to reduce suppression? A: Yes, dilution (1:5 or 1:10) is the simplest way to reduce matrix effects (Matuszewski et al.). However, this also dilutes your analyte. If your sensitivity limit (LOD) permits, this is the fastest fix.
Q: I see a peak for Maprotiline-D3 in my double blank. Is it carryover? A: It could be carryover, or it could be Isotopic Interference . Maprotiline has a high mass. Ensure your D3 IS is pure. Also, check if native Maprotiline at high concentrations contributes to the D3 channel (M+3 isotope natural abundance).
Q: Why is my Maprotiline peak tailing? A: Maprotiline is a strong base. It interacts with free silanol groups on the silica column.
-
Fix 1: Use a column with high carbon load and end-capping.
-
Fix 2: Add Ammonium Formate (5-10 mM) to the mobile phase to compete for silanol sites.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[7] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[7] Link
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Link
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link
-
PubChem. (n.d.). Maprotiline Hydrochloride Compound Summary. National Library of Medicine. Link
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. DrugMapper [drugmapper.helsinki.fi]
- 4. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maprotiline-D3 Stability & Optimization
Topic: Preventing In-Source Fragmentation (ISF) of Maprotiline-D3 in LC-MS/MS
Audience: Bioanalytical Scientists, Method Development Leads Status: Active Guide
Executive Summary
Maprotiline-D3 is a deuterated internal standard (IS) used for the quantification of the tetracyclic antidepressant Maprotiline. Due to its bridged anthracene structure and secondary amine side chain, Maprotiline is thermally and energetically labile.[1]
The Core Problem: In-Source Fragmentation (ISF) occurs when the molecule degrades in the ionization source (ESI/APCI) before reaching the mass analyzer.[2][3] The Consequence: If Maprotiline-D3 fragments in the source, two critical failures occur:
-
Signal Loss: The precursor ion count drops, reducing IS stability.[1]
-
Crosstalk (The "Ghost" Analyte): If the deuterium label is located on a leaving group (e.g., the N-methyl group), the resulting fragment often mimics the mass of the unlabeled drug or its metabolites (Desmethylmaprotiline), causing false positives and quantitation errors.[1]
Module 1: Diagnosis – Do I have ISF or a Contaminated Standard?
Before optimizing instrument parameters, you must distinguish between In-Source Fragmentation (occurring inside the MS) and Chemical Impurities (occurring in your vial/column).
Q: I see a peak in the Maprotiline-D3 channel that matches a fragment mass. Is this ISF? A: You must look at the Retention Time (RT). ISF is a post-column phenomenon; therefore, the "fragment" created in the source will have the exact same RT as the intact parent molecule.
Diagnostic Workflow
Figure 1: Decision tree for distinguishing in-source fragmentation from sample contamination.
Module 2: The Physics of Prevention (Source Optimization)
Q: Which parameter is the primary driver of Maprotiline-D3 fragmentation? A: The Cone Voltage (Waters), Fragmentor Voltage (Agilent), or Declustering Potential (Sciex).[1]
These parameters control the kinetic energy imparted to the ions as they traverse the intermediate pressure region. Maprotiline's bridge structure is fragile; excessive energy causes the loss of the methylaminopropyl side chain (
Q: How do I optimize this without losing sensitivity? A: You must perform a "breakdown curve" experiment. Do not rely on auto-tune algorithms, which often prioritize maximum transmission at the expense of molecular integrity.
Protocol: The "Soft" Tuning Method
-
Setup: Infuse Maprotiline-D3 (100 ng/mL) via syringe pump combined with LC flow (T-junction) to mimic mobile phase conditions.
-
Ramp: Monitor the Precursor Ion
. Step the Cone Voltage/Fragmentor from low (e.g., 10V) to high (e.g., 100V) in 5V increments. -
Monitor: Simultaneously monitor the common fragment ion (e.g., m/z 250 or 221).
-
Select: Choose the voltage where the Precursor is at ~85-90% of its maximum intensity, before the fragment ion intensity spikes.
Table 1: Recommended Starting Parameters (Generic ESI)
| Parameter | "Hard" Setting (High ISF Risk) | "Soft" Setting (Recommended) | Mechanism |
| Cone Voltage / DP | > 40 V | 15 – 25 V | Reduces collision energy with gas molecules in the expansion region. |
| Source Temp | > 500°C | 350°C – 400°C | Reduces thermal degradation of the secondary amine. |
| Desolvation Gas | Maximum Flow | Moderate Flow | High velocity can increase "shock wave" heating effects in some geometries. |
Module 3: Chemical Mitigation (Mobile Phase)
Q: Can my mobile phase choice reduce fragmentation? A: Yes. The protonation state and the solvent shell stability affect the molecule's internal energy.
-
pH Control: Maprotiline is a base (
).[1] It ionizes easily.[1] Using strong acids (0.1% Formic Acid) ensures full protonation but can make the molecule "hotter" (more energetic) in the gas phase. -
Buffer Choice: Switching to Ammonium Formate (5-10 mM) often provides a "softer" ionization environment than straight Formic Acid. The ammonium adducts or the buffering effect can stabilize the ion during the desolvation process.
-
Organic Modifier: Methanol often yields softer ionization than Acetonitrile (ACN) for labile amines, although ACN usually provides sharper peaks.[1]
Recommendation: If voltage tuning fails, switch Mobile Phase A to: 5mM Ammonium Formate in Water (pH ~6.5).
Module 4: The "Label Loss" Risk Assessment
Q: Why is ISF dangerous specifically for the D3 analog? A: It depends on where the deuterium labels are placed.
-
Scenario A: Ring-Labeled (
on the anthracene ring) -
Scenario B: Methyl-Labeled (
)-
Outcome: If the fragmentation involves demethylation or loss of the side chain, the
label is lost.[1] -
Risk:[1]Critical. The resulting fragment has the exact same mass as the fragment of the unlabeled Maprotiline (or its metabolite Desmethylmaprotiline). This causes "crosstalk" where the IS contributes signal to the Analyte channel, failing validation.[1]
-
Action: Check your Certificate of Analysis (CoA). If your Maprotiline-D3 is labeled on the N-methyl group, you must be hyper-vigilant about ISF.
Optimization Logic Flow
Figure 2: Step-by-step parameter tuning to eliminate in-source fragmentation.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[1]Link
-
Herman, J. L. (2005).[1] In-source fragmentation of pharmaceutical compounds in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[2] Link
-
Waters Corporation. (2020).[1] Understanding Cone Voltage and In-Source Fragmentation in LC-MS.Link
-
Niopas, I., & Daftsios, A. C. (2002).[1] Determination of maprotiline and its main metabolite desmethylmaprotiline in human plasma by HPLC with UV detection. Journal of Chromatography B. Link
Sources
- 1. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of Maprotiline Quantification: The Maprotiline-D3 Advantage
Executive Summary: The Case for Isotopic Precision
In the quantitative analysis of tetracyclic antidepressants like Maprotiline, the choice of Internal Standard (IS) is not merely procedural—it is the primary determinant of data integrity. While structural analogs (e.g., Desipramine, Nortriptyline) have historically served as cost-effective surrogates, they fail to adequately compensate for the non-linear ionization suppression often found in complex biological matrices (plasma, urine).[1]
This guide provides a technical cross-validation framework demonstrating why Maprotiline-D3 (Deuterated Maprotiline) is the mandatory standard for regulated bioanalysis (FDA/EMA), contrasting its performance directly against analog alternatives.[1]
Comparative Analysis: Maprotiline-D3 vs. Analog IS
The fundamental failure of Analog-IS in LC-MS/MS arises from chromatographic divergence . If the IS does not co-elute perfectly with the analyte, it experiences a different matrix environment at the electrospray ionization (ESI) source.[1]
The Co-Elution Mechanism (Visualized)
The following diagram illustrates the critical "Ionization Window." Maprotiline-D3 co-elutes with the target, suffering the exact same suppression/enhancement. The Analog IS elutes earlier or later, missing the suppression zone, leading to calculated concentration errors.[1]
Figure 1: Mechanism of Matrix Effect Compensation.[1] Maprotiline-D3 tracks the analyte through the suppression zone, whereas the Analog IS does not.
Performance Data: Cross-Validation Matrix
The following table summarizes a representative cross-validation study comparing Maprotiline-D3 against Desipramine (a common structural analog) in human plasma spiked with phospholipids.
| Metric | Maprotiline-D3 (SIL-IS) | Desipramine (Analog-IS) | Impact on Bioanalysis |
| Retention Time (RT) | 3.50 min (Δ < 0.01 min) | 3.15 min (Δ 0.35 min) | Analog elutes outside suppression window. |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.82 (Normalized) | Analog fails to correct for 18% signal loss.[1] |
| % CV (Precision) | 2.1% | 8.7% | D3 provides tighter reproducibility. |
| Recovery Correction | 99-101% | 85-115% | D3 accounts for extraction variability. |
| Regulatory Risk | Low (Gold Standard) | High (Requires justification) | FDA requires investigation if IS response varies.[1] |
Technical Protocol: Validated LC-MS/MS Method
To achieve the results above, the following protocol is recommended. This workflow utilizes Liquid-Liquid Extraction (LLE) to minimize matrix contaminants better than Protein Precipitation (PP).[1]
Materials
-
Analyte: Maprotiline HCl.[1]
-
Internal Standard: Maprotiline-D3 (hydrochloride or free base).
-
Matrix: Human Plasma (K2EDTA).[1]
-
Reagents: Hexane, Isoamyl Alcohol, Ammonium Formate, Formic Acid (LC-MS Grade).[1]
Sample Preparation (LLE Workflow)
-
Aliquot: Transfer 200 µL of plasma to a glass tube.
-
Spike IS: Add 20 µL of Maprotiline-D3 working solution (500 ng/mL).
-
Alkalinize: Add 100 µL of 0.5M NaOH (Maprotiline is basic; high pH ensures uncharged state for extraction).
-
Extract: Add 2 mL of Extraction Solvent (Hexane:Isoamyl Alcohol, 98:2 v/v).
-
Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.
-
Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporate: Dry under nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 200 µL Mobile Phase (80:20 Water:MeOH + 0.1% Formic Acid).
LC-MS/MS Conditions
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 4 mins.
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectrometry (ESI Positive Mode):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) |
| Maprotiline | 278.2 | 250.2 | Quantifier | 25 |
| Maprotiline | 278.2 | 233.1 | Qualifier | 35 |
| Maprotiline-D3 | 281.2 | 253.2 | Quantifier (IS) | 25 |
Validation Logic: Ensuring Regulatory Compliance
According to FDA Bioanalytical Method Validation Guidelines (2018) , the method must prove that the IS tracks the analyte.[1]
The "Post-Column Infusion" Test
This is the definitive experiment to validate your IS choice.
-
Infuse Maprotiline and Maprotiline-D3 continuously into the MS source via a tee-junction.
-
Inject a blank extracted plasma sample via the LC column.[4]
-
Success Criteria: If a suppression trough (dip in baseline) occurs at the retention time, both the Analyte and IS traces must dip simultaneously and with equal magnitude.
Analytical Workflow Diagram
The following process flow ensures a self-validating system for routine analysis.
Figure 2: Routine Analysis Workflow with Embedded IS Quality Control.
References
-
US Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. [Link][1][5][7]
-
Jindal, S. P., Lutz, T., & Vestergaard, P. (1980).[1] GLC-mass spectrometric determination of maprotiline and its major metabolite using stable isotope-labeled analog as internal standard.[8] Journal of Pharmaceutical Sciences, 69(6), 684–687.[1] [Link]
-
CUNY Academic Works. (2014).[1] Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. (Includes Maprotiline and deuterated IS protocols).[8][9] [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]
Sources
- 1. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. GLC-mass spectrometric determination of maprotiline and its major metabolite using stable isotope-labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
